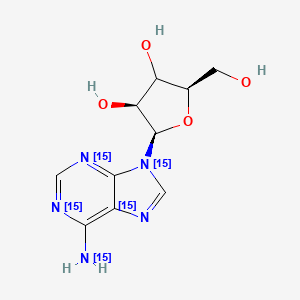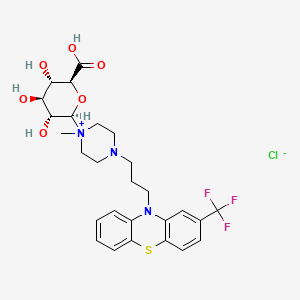
Adenosine-15N5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine-15N5, also known as Adenine riboside-15N5, is a compound where the nitrogen atoms in the adenine moiety are isotopically labeled with nitrogen-15. This labeling makes it a valuable tool in various scientific research fields, including biochemistry, molecular biology, and pharmacology. Adenosine itself is a nucleoside composed of adenine attached to a ribose sugar molecule, playing a crucial role in cellular energy transfer and signal transduction.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine-15N5 typically involves the incorporation of nitrogen-15 into the adenine base. This can be achieved through various synthetic routes, including the use of nitrogen-15 labeled ammonia or other nitrogen-15 containing precursors. The reaction conditions often require controlled environments to ensure the incorporation of the isotope without significant loss of yield or purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar principles as laboratory synthesis but optimized for higher yields and cost-effectiveness. This may include the use of bioreactors and advanced purification techniques to isolate the labeled compound with high isotopic purity and chemical purity.
Análisis De Reacciones Químicas
Types of Reactions
Adenosine-15N5 can undergo various chemical reactions, including:
Oxidation: Conversion to inosine or other oxidized derivatives.
Reduction: Formation of dihydroadenosine derivatives.
Substitution: Replacement of functional groups on the ribose or adenine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
Aplicaciones Científicas De Investigación
Adenosine-15N5 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of biochemical pathways and molecular interactions. Some key applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Helps in tracing metabolic pathways and understanding nucleotide metabolism.
Medicine: Used in drug development and pharmacokinetics to study the behavior of adenosine analogs in the body.
Industry: Employed in the production of labeled nucleotides for various biochemical assays and diagnostic tests.
Mecanismo De Acción
Adenosine-15N5 exerts its effects by interacting with specific molecular targets, primarily the adenosine receptors (A1, A2A, A2B, and A3). These receptors are G protein-coupled receptors that mediate various physiological responses, including modulation of neurotransmitter release, regulation of blood flow, and immune responses. The isotopic labeling does not alter the fundamental mechanism of action but allows for more precise tracking and analysis in experimental settings.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine-13C10,15N5: Another isotopically labeled adenosine with both carbon-13 and nitrogen-15 labels.
Guanosine-15N5: A similar compound where the guanine base is labeled with nitrogen-15.
Cytidine-15N3: A cytidine derivative with nitrogen-15 labeling.
Uniqueness
Adenosine-15N5 is unique due to its specific labeling with nitrogen-15, which provides distinct advantages in NMR spectroscopy and other analytical techniques. This labeling allows for detailed studies of nitrogen-containing functional groups and their interactions within biological systems, making it a valuable tool in various research fields.
Propiedades
Fórmula molecular |
C10H13N5O4 |
|---|---|
Peso molecular |
272.21 g/mol |
Nombre IUPAC |
(2R,3S,5R)-2-(6-(15N)azanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6?,7+,10-/m1/s1/i11+1,12+1,13+1,14+1,15+1 |
Clave InChI |
OIRDTQYFTABQOQ-SHJFXITGSA-N |
SMILES isomérico |
C1=[15N]C(=C2C(=[15N]1)[15N](C=[15N]2)[C@H]3[C@H](C([C@H](O3)CO)O)O)[15NH2] |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B12370186.png)
![3-(3-methyl-2-oxo-1H-benzimidazol-5-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)benzamide](/img/structure/B12370189.png)




![2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid](/img/structure/B12370211.png)



